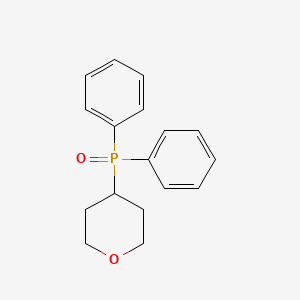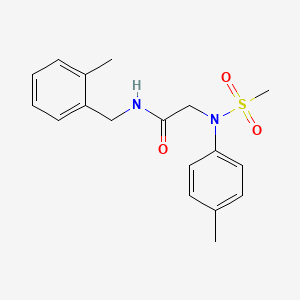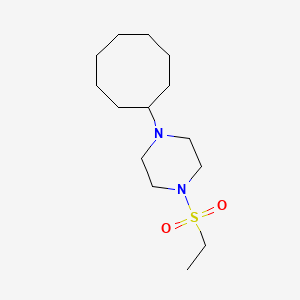![molecular formula C13H15ClF3NO B5737533 N-[4-chloro-3-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5737533.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide, also known as CTB, is a synthetic compound that is widely used in scientific research. This compound belongs to the class of amides, and it has a molecular formula of C13H16ClF3NO. CTB has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide is not fully understood, but it is believed to act as a positive allosteric modulator of ion channels and membrane transporters. This compound has been shown to enhance the activity of these proteins, leading to increased ion flux and transport. Additionally, this compound has been shown to modulate the activity of G-protein-coupled receptors, leading to changes in intracellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can modulate the activity of ion channels, membrane transporters, and G-protein-coupled receptors. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties. In vivo studies have shown that this compound can reduce pain and inflammation, making it a potential therapeutic agent for these conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for use in scientific research. Additionally, this compound has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also some limitations to the use of this compound in lab experiments. One limitation is that this compound has been shown to have some toxicity, particularly at high doses. Additionally, this compound has been shown to have some off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of N-[4-chloro-3-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide. One direction is to further investigate its mechanism of action and how it modulates the activity of ion channels, membrane transporters, and G-protein-coupled receptors. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, particularly in vivo. Another direction is to explore the potential therapeutic applications of this compound, particularly in the treatment of pain, inflammation, and cancer. Finally, there is a need for the development of more selective this compound analogs that can modulate specific ion channels, membrane transporters, or G-protein-coupled receptors, without producing off-target effects.
Métodos De Síntesis
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide can be synthesized using a variety of methods, including the reaction of 4-chloro-3-(trifluoromethyl)aniline with 3,3-dimethylbutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been widely used in scientific research and has been shown to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has been used in a wide range of scientific research applications, including the study of ion channels, membrane transporters, and G-protein-coupled receptors. This compound has been shown to modulate the activity of these proteins, making it a valuable tool for studying their function and regulation. Additionally, this compound has been used in the study of pain, inflammation, and cancer, as it has been shown to have anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO/c1-12(2,3)7-11(19)18-8-4-5-10(14)9(6-8)13(15,16)17/h4-6H,7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFUWAMZDWJUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,2-benzenediol](/img/structure/B5737463.png)
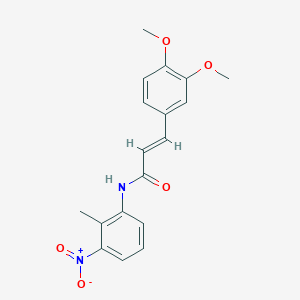
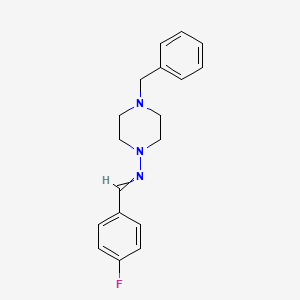
![2-(phenoxymethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5737484.png)
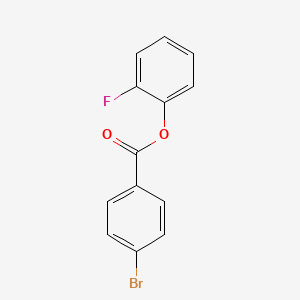
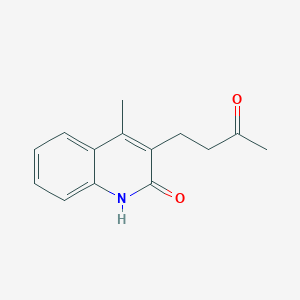
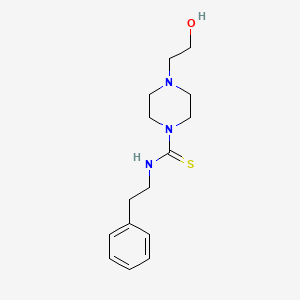
![2-(2-thienyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5737523.png)
![2-methoxy-6-methyl-3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5737530.png)
